

Application Notes and Protocols for SK-J003-1n

In Vitro Assays

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Compound of Interest

Compound Name: SK-J003-1n

Cat. No.: B15561560

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Introduction

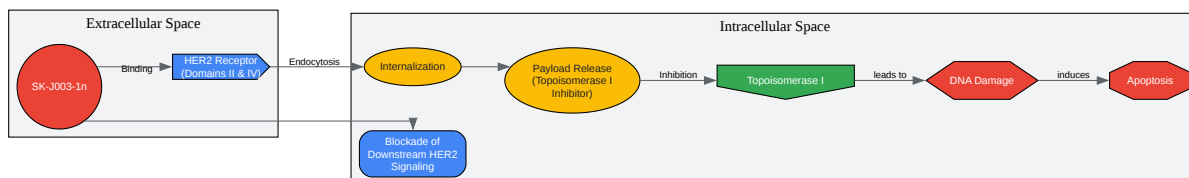
SK-J003-1n, also known as JSKN003, is a novel, biparatopic antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2).^{[1][2]} It is comprised of a humanized anti-HER2 bispecific antibody, KN026, conjugated to a topoisomerase I inhibitor payload.^{[1][2]} The antibody component of **SK-J003-1n** uniquely targets two distinct extracellular domains of HER2 (domains II and IV), leading to enhanced binding and internalization.^[1] This targeted delivery of a potent cytotoxic agent makes **SK-J003-1n** a promising therapeutic candidate for HER2-expressing solid tumors.^[3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models.^{[3][4][5]}

These application notes provide an overview of the in vitro assays relevant to the study of **SK-J003-1n**, including detailed protocols for cell viability, antibody internalization, and bystander effect assays.

Mechanism of Action

SK-J003-1n exerts its anti-tumor effect through a multi-step process. The bispecific antibody component binds with high affinity to the HER2 receptor on the surface of cancer cells.^{[1][2]} This binding triggers the internalization of the ADC-HER2 complex into the cell.^{[2][3]} Once inside the cell, the cytotoxic payload, a topoisomerase I inhibitor, is released.^[6] This payload inhibits the function of topoisomerase I, an enzyme essential for DNA replication and repair,

leading to DNA damage and ultimately, apoptosis of the cancer cell.[7] Furthermore, **SK-J003-1n** has been shown to block downstream HER2 signaling pathways, contributing to its anti-proliferative effects.[4]



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Caption: Mechanism of action of **SK-J003-1n**.

Data Presentation

In Vitro Cytotoxicity of SK-J003-1n

The cytotoxic activity of **SK-J003-1n** has been evaluated against a panel of human cancer cell lines with varying levels of HER2 expression. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell Line	Cancer Type	HER2 Expression	IC50 (µg/mL)
NCI-N87	Gastric Carcinoma	High	0.1387[8]
BT474	Breast Carcinoma	High	0.1720[8]
BxPC-3	Pancreatic Cancer	Low	Limited activity at suprapharmacological concentrations[4][8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effect of **SK-J003-1n** on HER2-positive cancer cell lines.

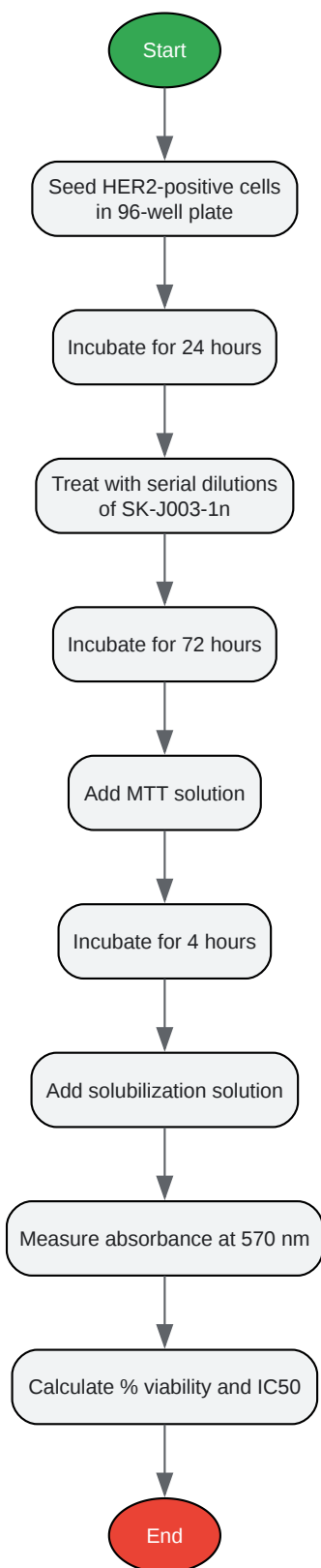
Materials:

- HER2-positive cancer cell lines (e.g., NCI-N87, BT474)
- Complete growth medium (specific to the cell line)
- **SK-J003-1n**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **SK-J003-1n** in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the **SK-J003-1n** dilutions to the respective wells. Include vehicle-treated and untreated control wells.
- Incubate the plate for 72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[\[9\]](#)



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Caption: Workflow for the cell viability (MTT) assay.

Antibody Internalization Assay

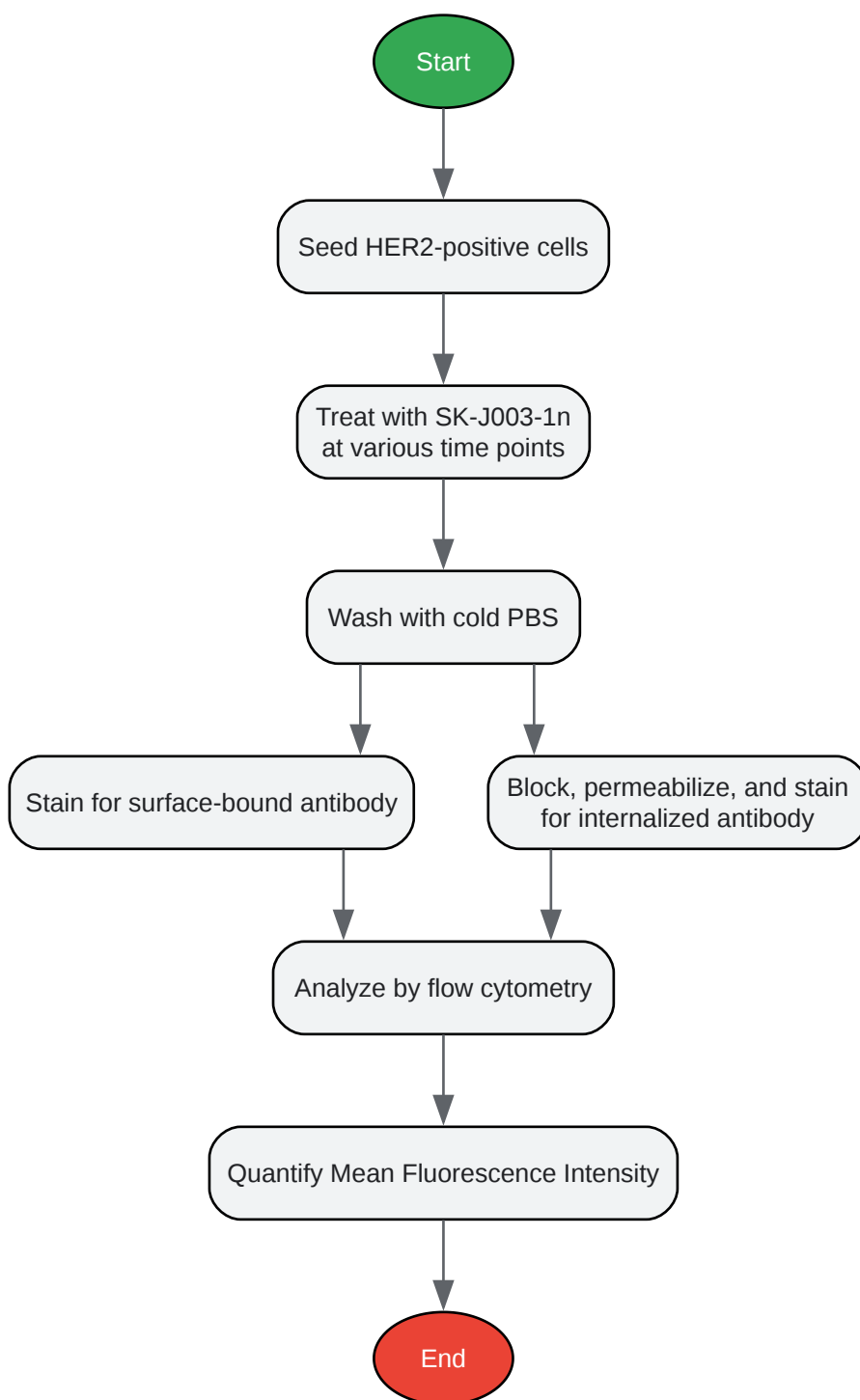
This assay measures the internalization of **SK-J003-1n** into HER2-positive cells.

Materials:

- HER2-positive cancer cell lines (e.g., NCI-N87)
- **SK-J003-1n**
- Fluorescently labeled secondary antibody against the primary antibody of **SK-J003-1n**
- Flow cytometer
- Cell culture plates

Procedure:

- Seed cells in a culture plate and allow them to adhere overnight.
- Treat the cells with **SK-J003-1n** at a predetermined concentration and incubate for various time points (e.g., 1, 4, and 24 hours) at 37°C.
- At each time point, wash the cells with cold PBS to remove unbound antibody.
- For measuring surface-bound antibody, keep the cells on ice and stain with a fluorescently labeled secondary antibody.
- To measure internalized antibody, first, block the surface-bound primary antibody with an unlabeled secondary antibody. Then, fix and permeabilize the cells, followed by staining with the fluorescently labeled secondary antibody.
- Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of surface-bound and internalized **SK-J003-1n**.



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Caption: Workflow for the antibody internalization assay.

Bystander Killing Effect Assay

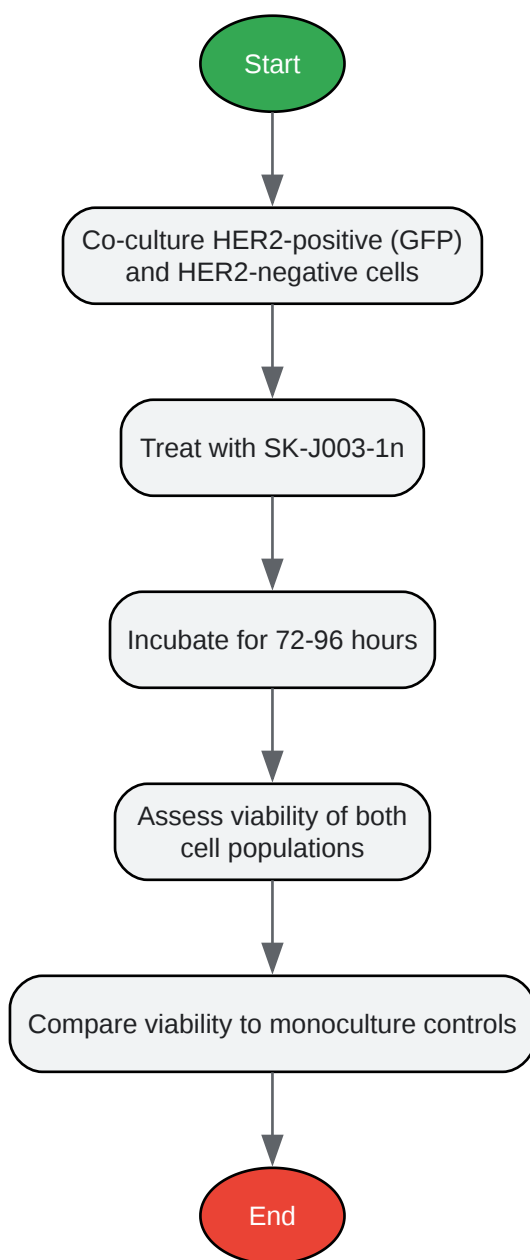
This assay evaluates the ability of **SK-J003-1n** to kill neighboring HER2-negative cells.^[4]

Materials:

- HER2-positive cancer cell line (e.g., NCI-N87), labeled with a fluorescent marker (e.g., GFP)
- HER2-negative cancer cell line (e.g., MDA-MB-468), unlabeled
- **SK-J003-1n**
- Co-culture compatible medium
- Multi-well plates
- Fluorescence microscope or flow cytometer

Procedure:

- Seed a co-culture of HER2-positive (GFP-labeled) and HER2-negative cells at a defined ratio in a multi-well plate.
- Allow the cells to adhere and grow for 24 hours.
- Treat the co-culture with various concentrations of **SK-J003-1n**.
- Incubate for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).
- Assess the viability of both cell populations. This can be done by:
 - Fluorescence Microscopy: Visually inspect the reduction in both GFP-positive and unlabeled cells.
 - Flow Cytometry: Use the GFP signal to distinguish the two populations and a viability dye (e.g., Propidium Iodide) to quantify cell death in each.
- Compare the viability of the HER2-negative cells in the co-culture treated with **SK-J003-1n** to that of a HER2-negative monoculture treated with the same concentrations of the ADC. An increase in cell death in the co-culture indicates a bystander effect.



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Caption: Workflow for the bystander killing effect assay.

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